(R)-2-Bromo-1-(4-bromophenyl)ethanol
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Overview
Description
®-2-Bromo-1-(4-bromophenyl)ethanol is an organic compound characterized by the presence of bromine atoms and a hydroxyl group attached to an ethyl chain. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Bromo-1-(4-bromophenyl)ethanol typically involves the use of 1-(4-bromophenyl)ethanol as a starting material. One method involves the use of lipase as a biological separation catalyst and acidic resin as a racemic catalyst . The reaction conditions are carefully controlled to ensure the desired enantiomer is obtained.
Industrial Production Methods
Industrial production methods for ®-2-Bromo-1-(4-bromophenyl)ethanol often involve large-scale synthesis using similar catalytic processes. The use of biocatalysts and racemic catalysts is common to achieve high yields and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Bromo-1-(4-bromophenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium amide (NaNH2), sodium hydride (NaH), and Grignard reagents (RMgBr) . Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
Major products formed from these reactions include various substituted phenyl ethanols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-2-Bromo-1-(4-bromophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Bromo-1-(4-bromophenyl)ethanol involves its interaction with molecular targets through its hydroxyl and bromine functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)ethanol: Lacks the additional bromine atom, leading to different reactivity and applications.
2-Bromo-1-phenylethanol: Similar structure but without the para-bromine substitution, affecting its chemical properties.
4-Bromobenzyl alcohol: Different position of the hydroxyl group, leading to distinct chemical behavior.
Properties
IUPAC Name |
(1R)-2-bromo-1-(4-bromophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCCHBFOKYCUST-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CBr)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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